3-(Benzyloxy)-1-phenylbutan-1-one
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Overview
Description
3-(Benzyloxy)-1-phenylbutan-1-one is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a benzyloxy group attached to the third carbon of a butanone chain, with a phenyl group attached to the first carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-1-phenylbutan-1-one can be achieved through several methods. One common approach involves the reaction of benzyl alcohol with 3-bromo-1-phenylbutan-1-one in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Benzyloxy)-1-phenylbutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: 3-(Benzyloxy)-1-phenylbutanol.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
3-(Benzyloxy)-1-phenylbutan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzyloxy)-1-phenylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-(Benzyloxy)Pyridin-2-Amine: Shares the benzyloxy group but has a pyridine ring instead of a phenyl group.
3-Benzyloxybenzoic Acid: Contains a benzyloxy group attached to a benzoic acid structure.
Uniqueness
3-(Benzyloxy)-1-phenylbutan-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C17H18O2 |
---|---|
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-phenyl-3-phenylmethoxybutan-1-one |
InChI |
InChI=1S/C17H18O2/c1-14(19-13-15-8-4-2-5-9-15)12-17(18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3 |
InChI Key |
QMZWBOXGQRQIHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)C1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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